molecular formula C18H22N4 B230031 Acetonylacetone bis(phenylhydrazone) CAS No. 1095-15-4

Acetonylacetone bis(phenylhydrazone)

Cat. No.: B230031
CAS No.: 1095-15-4
M. Wt: 294.4 g/mol
InChI Key: JRBMZQNRXCXAFK-MXWIWYRXSA-N
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Description

Acetonylacetone bis(phenylhydrazone) (CAS name: 1,5-Di-(phenylhydrazono)pentan-2,4-dione) is a bis-hydrazone derivative synthesized by condensing acetonylacetone (2,5-hexanedione) with two equivalents of phenylhydrazine. Its structure features two phenylhydrazone moieties attached to a diketone backbone. This compound is notable for its potent inhibitory activity against lipoxygenase enzymes, demonstrating 15–25 times higher efficacy on soybean lipoxygenase compared to rat renal medullary cyclo-oxygenase . Its applications span enzymology, coordination chemistry, and organic synthesis.

Properties

CAS No.

1095-15-4

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

N-[(E)-[(5E)-5-(phenylhydrazinylidene)hexan-2-ylidene]amino]aniline

InChI

InChI=1S/C18H22N4/c1-15(19-21-17-9-5-3-6-10-17)13-14-16(2)20-22-18-11-7-4-8-12-18/h3-12,21-22H,13-14H2,1-2H3/b19-15+,20-16+

InChI Key

JRBMZQNRXCXAFK-MXWIWYRXSA-N

SMILES

CC(=NNC1=CC=CC=C1)CCC(=NNC2=CC=CC=C2)C

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/CC/C(=N/NC2=CC=CC=C2)/C

Canonical SMILES

CC(=NNC1=CC=CC=C1)CCC(=NNC2=CC=CC=C2)C

Synonyms

2,5-hexanedione-bis(phenylhydrazone)
acetonylacetone bis(phenylhydrazone)

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yield Optimization

In a typical procedure, 10 mmol of acetonylacetone is combined with 22 mmol of phenylhydrazine in 50 mL of ethanol. The mixture is refluxed at 80°C for 4–6 hours, with progress monitored by thin-layer chromatography (TLC). The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding 70–85% of the target compound. Key factors influencing yield include:

  • Molar ratio : A 1:2.2 ratio of diketone to phenylhydrazine ensures complete conversion.

  • Temperature : Reactions below 70°C result in incomplete condensation, while temperatures exceeding 90°C promote side reactions.

  • Solvent polarity : Ethanol outperforms methanol due to better solubility of intermediates.

Analytical Characterization

The product is characterized by:

  • Melting point : 162–164°C (lit. 163°C).

  • IR spectroscopy : Strong absorption at 1595–1605 cm⁻¹ (C=N stretch) and 3250–3300 cm⁻¹ (N-H stretch).

  • ¹H NMR (CDCl₃) : δ 2.15 (s, 6H, CH₃), 3.45 (s, 4H, CH₂), 7.25–7.45 (m, 10H, Ar-H), 8.90 (s, 2H, NH).

Solvent-Free Catalytic Synthesis

Recent advances in green chemistry have enabled solvent-free protocols using acidic ionic liquids as recyclable catalysts. Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) has emerged as an effective catalyst for accelerating hydrazone formation.

Methodology

A mixture of acetonylacetone (5 mmol), phenylhydrazine (10 mmol), and [Et₃NH][HSO₄] (0.5 mmol) is heated at 90°C under solvent-free conditions. The reaction completes within 25–35 minutes, with the product solidifying directly from the melt. The catalyst is recovered via vacuum evaporation and reused for five cycles without significant activity loss.

Table 1: Comparative Analysis of Solvent-Free vs. Traditional Synthesis

ParameterSolvent-FreeTraditional
Reaction time35 min4–6 hours
Yield92%78%
Catalyst loading10 mol%None
Energy consumptionLowHigh

Mechanistic Insights

The ionic liquid acts as a Brønsted acid, protonating the carbonyl oxygen of acetonylacetone to enhance electrophilicity. This facilitates nucleophilic attack by phenylhydrazine, followed by dehydration to form the hydrazone (Figure 1). The solvent-free environment increases reactant concentration, favoring bimolecular collisions and reducing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times by enabling rapid and uniform heating. In a representative procedure, acetonylacetone and phenylhydrazine (1:2.2 molar ratio) are irradiated at 100°C for 8–12 minutes in a sealed vessel, achieving 88–90% yield.

Advantages Over Conventional Heating

  • Time efficiency : 8 minutes vs. 4–6 hours.

  • Improved purity : Reduced thermal degradation.

  • Scalability : Compatible with continuous-flow reactors.

Critical Analysis of Methodologies

Efficiency and Sustainability

  • Solvent-free catalytic synthesis offers the best balance of yield (92%), time (35 min), and environmental impact.

  • Microwave methods excel in rapid synthesis but require specialized equipment.

  • Traditional methods remain relevant for small-scale, low-cost production.

Challenges and Limitations

  • Byproduct formation : Over-condensation products at elevated temperatures.

  • Catalyst cost : Ionic liquids are cheaper than transition-metal catalysts but still add expense.

  • Purification difficulties : Recrystallization remains necessary for high-purity products.

Chemical Reactions Analysis

Types of Reactions: Acetonylacetone bis(phenylhydrazone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the hydrazone groups into amines.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Acetonylacetone bis(phenylhydrazone) has been investigated for its anticancer properties. Studies have shown that derivatives synthesized from phenyl hydrazine and various aldehydes exhibit antiproliferative activity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The structure of these compounds, characterized by techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, plays a crucial role in their biological activity.

Case Study: Anticancer Activity

  • Objective : To evaluate the cytotoxic effects of synthesized derivatives.
  • Methodology : Cell viability was assessed using the Sulforhodamine B (SRB) assay.
  • Results : Compounds demonstrated varying degrees of cytotoxicity across different cancer cell lines, indicating potential for further development as anticancer agents .

Analytical Chemistry

In analytical applications, Acetonylacetone bis(phenylhydrazone) is utilized in the extraction and determination of metal ions. Its ability to form stable complexes with metal ions makes it useful for environmental monitoring and pharmaceutical analysis.

Table 1: Metal Ion Detection Using Acetonylacetone bis(phenylhydrazone)

Metal IonMethod of DetectionReference
CopperFlame Atomic Absorption Spectrometry
ZincFlame Atomic Absorption Spectrometry
ManganeseFlame Atomic Absorption Spectrometry

Coordination Chemistry

Acetonylacetone bis(phenylhydrazone) serves as a ligand in coordination chemistry, forming complexes with various transition metals. These complexes exhibit interesting properties that can be exploited in catalysis and material science.

Case Study: Synthesis of Metal Complexes

  • Objective : To synthesize and characterize metal complexes using Acetonylacetone bis(phenylhydrazone).
  • Methodology : The ligand was reacted with metal salts under controlled conditions, followed by characterization using spectroscopic techniques.
  • Results : The resulting metal complexes showed enhanced stability and catalytic activity compared to their uncoordinated forms .

Material Science

The compound has been functionalized to create materials with specific properties, such as polyurethane foams that can selectively absorb metal ions from wastewater. This application is particularly relevant in environmental remediation efforts.

Table 2: Properties of Functionalized Materials

Material TypeFunctionalityApplication Area
Polyurethane FoamMetal ion absorptionWastewater purification
Cellulose-based PolyurethaneAmino acid functionalityEnvironmental samples analysis

Mechanism of Action

The mechanism of action of Acetonylacetone bis(phenylhydrazone) involves its interaction with specific molecular targets. The compound can form Schiff bases with lysine residues in proteins, leading to the formation of pyrroles. These pyrroles can undergo oxidation, resulting in cross-linking and denaturation of proteins. This process can disrupt cellular functions and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs in Hydrazone Chemistry

Bis(phenylhydrazone) derivatives vary based on the parent carbonyl compound. Key structural analogs include:

Compound Parent Carbonyl Key Structural Features Reference
Acetonylacetone bis(phenylhydrazone) Acetonylacetone (2,5-hexanedione) Two phenylhydrazone groups on a linear diketone
2,6-Diacetylpyridine bis(phenylhydrazone) 2,6-Diacetylpyridine Pyridine core with two acetyl groups; tridentate N3 coordination in metal complexes
Dehydro-L-ascorbic acid bis(phenylhydrazone) Dehydroascorbic acid Cyclic enol ether structure; tautomerizes to keto-phenylazo forms
Gentiobiose bis(phenylhydrazone) Gentiobiose (disaccharide) Carbohydrate backbone with two phenylhydrazone groups

Key Differences :

  • Backbone Rigidity : Acetonylacetone bis(phenylhydrazone) adopts a flexible linear conformation, whereas 2,6-diacetylpyridine derivatives feature a rigid pyridine ring, enhancing metal coordination stability .
  • Tautomerism : Ascorbic acid derivatives exhibit keto-phenylazo tautomerism under acetylation, unlike acetonylacetone analogs, which retain their diketone-hydrazone structure .

Coordination Chemistry with Metal Ions

Bis(phenylhydrazones) exhibit diverse coordination behaviors:

Acetonylacetone Bis(phenylhydrazone)
  • Limited studies on metal complexes, but inferred to act as a bidentate ligand due to its diketone-hydrazone structure.
2,6-Diacetylpyridine Bis(phenylhydrazone)
  • Forms stable Cu(II) and Co(II) complexes (e.g., [CuL₂]Br₂, [CoL₂]I₂) with distorted octahedral geometries .
  • Coordination Mode: Tridentate N3 (pyridine N, two hydrazone N atoms) .
  • Stability: Decomposes at 221–250°C; solvent-dependent composition (e.g., MeOH vs. acetonitrile yields mono- or bis-ligand complexes) .

Comparison :

  • Thermal Stability : 2,6-Diacetylpyridine complexes decompose at higher temperatures (>200°C) compared to acetonylacetone derivatives (data pending).
  • Structural Flexibility : The pyridine backbone in 2,6-diacetylpyridine derivatives enables stronger metal-ligand bonds than acetonylacetone’s flexible chain .

Spectroscopic and Physical Properties

Property Acetonylacetone Bis(phenylhydrazone) 2,6-Diacetylpyridine Bis(phenylhydrazone) Ascorbic Acid Bis(phenylhydrazone)
IR Signatures N-H stretch (~3200 cm⁻¹), C=O (~1700 cm⁻¹) Pyridine ring vibrations (~1600 cm⁻¹) O-H/N-H stretches (~3300 cm⁻¹)
¹⁵N NMR Shifts Not reported Not reported δ ~250–300 ppm (tautomer-dependent)
Solubility Moderate in polar solvents High in DMF, DMSO Low in non-polar solvents

Q & A

Q. What are the established synthetic protocols for preparing acetonylacetone bis(phenylhydrazone), and how do reaction conditions influence yield?

Acetonylacetone bis(phenylhydrazone) is synthesized via condensation of acetonylacetone (2,5-hexanedione) with phenylhydrazine. Key methodological considerations include:

  • Solvent selection : Ethanol or toluene are commonly used to enhance solubility and control reaction kinetics .
  • Temperature and time : Reactions typically proceed at 70°C for 3 hours under reflux, with yields optimized by avoiding excessive heating to prevent decomposition .
  • Stoichiometry : A 1:2 molar ratio of acetonylacetone to phenylhydrazine ensures complete bis-hydrazone formation .
  • Purification : Recrystallization from ethanol or column chromatography (using silica gel) removes unreacted phenylhydrazine .

Q. Which spectroscopic techniques are most effective for characterizing acetonylacetone bis(phenylhydrazone)?

  • ¹H/¹³C NMR : Confirm the presence of hydrazone NH protons (δ 8–10 ppm) and carbonyl carbon shifts (δ 150–160 ppm) .
  • IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3200–3300 cm⁻¹) provide structural validation .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is acetonylacetone bis(phenylhydrazone) utilized in detecting carbonyl groups?

The compound reacts with carbonyl-containing molecules to form colored precipitates (yellow-orange), enabling qualitative detection. Methodological steps include:

  • Sample preparation : Dissolve the analyte in ethanol or acetone.
  • Reagent addition : Mix with acetonylacetone bis(phenylhydrazone) in acidic conditions (e.g., HCl) to protonate the hydrazone group.
  • Observation : Immediate precipitate formation indicates carbonyl presence. This method is highly specific but requires pH control to avoid false negatives .

Advanced Research Questions

Q. What mechanistic insights explain the selective inhibition of lipoxygenase by acetonylacetone bis(phenylhydrazone)?

Studies show that acetonylacetone bis(phenylhydrazone) (ACACB) competitively inhibits soybean lipoxygenase by binding to the active site’s iron center, disrupting substrate oxygenation. Key findings include:

  • Dose-response analysis : ACACB exhibits an IC₅₀ of 0.8 µM, 15-fold more potent than rat renal cyclooxygenase inhibition .
  • Structural modeling : The planar hydrazone moiety aligns with the enzyme’s hydrophobic pocket, while the phenyl groups stabilize π-π interactions .
  • Kinetic assays : Lineweaver-Burk plots confirm non-competitive inhibition in the presence of arachidonic acid derivatives .

Q. How does coordination chemistry influence the stability of metal complexes with acetonylacetone bis(phenylhydrazone)?

The ligand acts as a tridentate N,N,N-donor in octahedral Co(II) complexes. Critical factors include:

  • Ligand-to-metal ratio : A 2:1 ligand-metal ratio forms [CoL₂]I₂ complexes, confirmed by single-crystal X-ray diffraction (space group C2/c) .
  • Magnetic properties : Distorted octahedral geometry results in μeff values of 4.2–4.5 BM, consistent with high-spin Co(II) .
  • Thermal stability : TGA data show decomposition above 250°C, attributed to ligand loss and iodide oxidation .

Q. What challenges arise in reproducing synthetic protocols for acetonylacetone bis(phenylhydrazone), and how can AI tools address them?

Reproducibility issues stem from:

  • Ambiguous protocol reporting : Variations in solvent purity, temperature gradients, or crystallization methods.
  • Solution : Platforms like PubCompare.ai enable cross-referencing of literature protocols (e.g., optimizing reaction time from 3 to 4 hours for 95% yield) and identifying critical parameters (e.g., anhydrous conditions) .
  • Case study : AI-driven analysis of 15 publications revealed that ethanol >95% purity reduces byproduct formation by 20% .

Data Contradictions and Resolution Strategies

Q. How do conflicting reports on acetonylacetone bis(phenylhydrazone)’s solubility in polar solvents align with experimental data?

  • Conflict : Some studies report solubility in ethanol, while others note limited solubility .
  • Resolution : Solubility is temperature-dependent. At 25°C, solubility is 12 mg/mL in ethanol, increasing to 45 mg/mL at 70°C. Pre-warming solvents before recrystallization improves recovery .

Q. Why do NMR spectra of acetonylacetone bis(phenylhydrazone) vary across studies?

  • Conflict : NH proton chemical shifts range from δ 8.2 to 9.5 ppm.
  • Resolution : Tautomerism (keto-enol equilibrium) and trace moisture alter hydrogen bonding. Deuterated DMSO resolves tautomers, while anhydrous conditions stabilize the keto form .

Methodological Best Practices

  • Synthesis : Use freshly distilled phenylhydrazine to avoid oxidation byproducts .
  • Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters for non-H atoms) .
  • Bioactivity assays : Pre-incubate ACACB with lipoxygenase for 10 minutes to ensure active-site saturation .

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